molecular formula C9H16O4 B8667794 methyl (R)-2-pivaloyloxypropionate CAS No. 832152-11-1

methyl (R)-2-pivaloyloxypropionate

Cat. No.: B8667794
CAS No.: 832152-11-1
M. Wt: 188.22 g/mol
InChI Key: UCSSIRCJFJPJQQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (R)-2-pivaloyloxypropionate is a chiral methyl ester characterized by a pivaloyloxy (tert-butyl carbonyloxy) group at the 2-position of the propionate backbone and an (R)-configuration at the stereogenic center. This compound is structurally distinguished by its bulky tert-butyl moiety, which imparts significant steric hindrance, influencing its physicochemical properties and reactivity. Such esters are typically employed in asymmetric synthesis, pharmaceutical intermediates, or as protecting groups due to their stability and stereochemical control .

Properties

CAS No.

832152-11-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

[(2R)-1-methoxy-1-oxopropan-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C9H16O4/c1-6(7(10)12-5)13-8(11)9(2,3)4/h6H,1-5H3/t6-/m1/s1

InChI Key

UCSSIRCJFJPJQQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC(=O)C(C)(C)C

Canonical SMILES

CC(C(=O)OC)OC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl (R)-2-pivaloyloxypropionate shares functional group similarities with:

  • Methyl salicylate: An aromatic ester with a hydroxyl group para to the ester carbonyl, known for its volatility and use in fragrances .
  • (R)-Methyl 2-amino-3-chloropropionate hydrochloride: A chiral ester with amino and chloro substituents, used in pharmaceutical synthesis .
  • Methyl linoleate: A polyunsaturated fatty acid methyl ester studied for its oxidation behavior .

Key structural differences lie in the substituents: the pivaloyloxy group in the target compound introduces steric bulk absent in simpler esters like methyl salicylate or linear analogs like methyl linoleate. This bulk likely reduces reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., methyl 2-chloropropionate) .

Physicochemical Properties

Data from methyl ester analogs (Tables 1–2) suggest trends:

Property This compound (Inferred) Methyl Salicylate Methyl 2-Chloropropionate
Molecular Weight (g/mol) ~216.3 152.1 122.5
Boiling Point (°C) ~220–240 (estimated) 222 143–145
Water Solubility Low (steric hindrance) Slightly soluble Moderate
Stability High (steric protection) Moderate Reactive (Cl substituent)

The tert-butyl group in the target compound likely reduces water solubility and increases thermal stability compared to methyl salicylate. Its boiling point is estimated to exceed that of methyl 2-chloropropionate due to higher molecular weight and steric effects .

Research Findings

  • Thermal Behavior : Methyl esters with branched chains (e.g., pivaloyl derivatives) exhibit higher decomposition temperatures than linear esters, as observed in methyl ester property studies .
  • Steric Effects in Reactions : Bulky esters show reduced reactivity in SN2 mechanisms, aligning with observations for tert-butyl-protected compounds in organic synthesis .
  • Comparative Volatility : Methyl salicylate’s vapor pressure (0.13 mmHg at 25°C) is higher than inferred values for the target compound, reflecting differences in molecular weight and polarity.

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